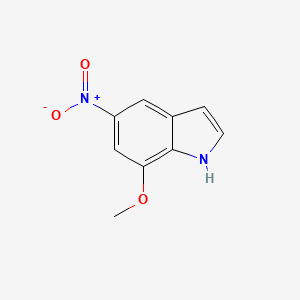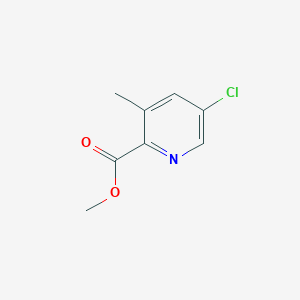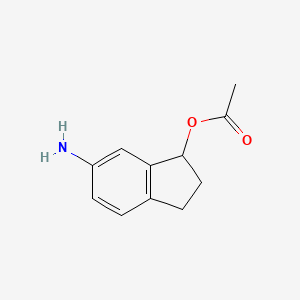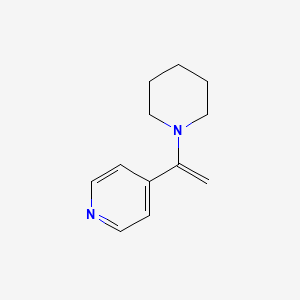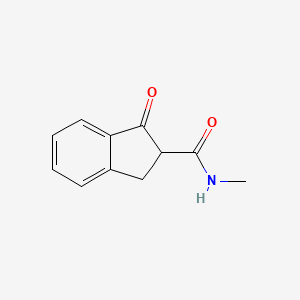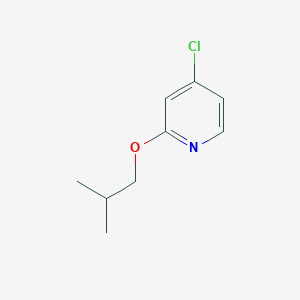
4-Chloro-2-isobutoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-isobutoxypyridine: is an organic compound with the molecular formula C9H12ClNO It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 2 are substituted by a chlorine atom and an isobutoxy group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-isobutoxypyridine typically involves the reaction of 4-chloropyridine with isobutyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at position 2 with the isobutoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-isobutoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles.
Oxidation: The isobutoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-methoxy-2-isobutoxypyridine.
Oxidation: Products include 4-chloro-2-isobutoxybenzaldehyde.
Reduction: Products include 4-chloro-2-isobutoxypiperidine.
Aplicaciones Científicas De Investigación
Chemistry: 4-Chloro-2-isobutoxypyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may also serve as a ligand in the development of new drugs.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-isobutoxypyridine involves its interaction with molecular targets in biological systems. The chlorine atom and isobutoxy group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Chloropyridine: Lacks the isobutoxy group, making it less versatile in certain reactions.
2-Isobutoxypyridine: Lacks the chlorine atom, which affects its reactivity and applications.
4-Chloro-2-methoxypyridine: Similar structure but with a methoxy group instead of an isobutoxy group, leading to different chemical properties.
Uniqueness: 4-Chloro-2-isobutoxypyridine is unique due to the presence of both the chlorine atom and the isobutoxy group
Propiedades
Número CAS |
1346809-63-9 |
|---|---|
Fórmula molecular |
C9H12ClNO |
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
4-chloro-2-(2-methylpropoxy)pyridine |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)6-12-9-5-8(10)3-4-11-9/h3-5,7H,6H2,1-2H3 |
Clave InChI |
RYDUUSXJNHHINW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=NC=CC(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


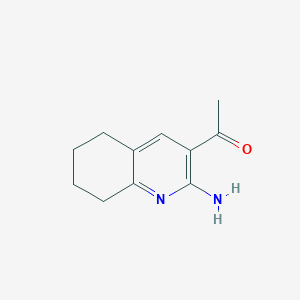


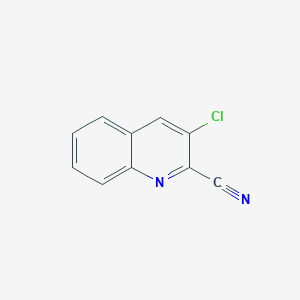


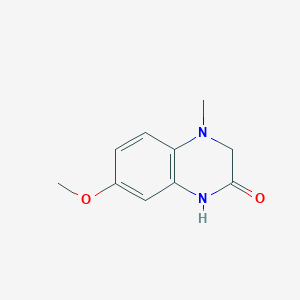
![3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15070379.png)
